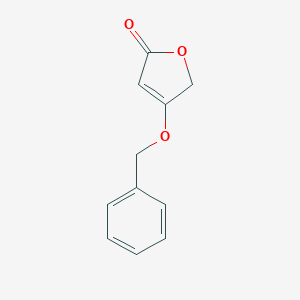

4-(Benzyloxy)furan-2(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-11-6-10(8-14-11)13-7-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWGUVWMEZRBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy Furan 2 5h One and Structural Analogues

Strategies for the Construction of the Furan-2(5H)-one Core

Cyclization Reactions Leading to the γ-Lactone Ring System

A primary method for constructing the furan-2(5H)-one core involves the cyclization of suitable acyclic precursors. One notable approach is the oxidative cyclization of β,γ-unsaturated carboxylic acids. organic-chemistry.org The use of a hypervalent iodine reagent, such as PhI(OTf)₂, generated in situ from PhI(OAc)₂ and Me₃SiOTf, is crucial for this transformation, yielding 4-substituted furan-2-ones. organic-chemistry.org This method is effective for a range of substrates, including those with various substituents. organic-chemistry.org

Another significant cyclization strategy involves transition metal-catalyzed processes. For instance, palladium(0)-silver(I) catalyzed reactions of allenyl carboxylic acids with vinyl or aryl halides can directly yield furanones in good yields. rsc.org The reaction proceeds through a cross-coupling and cyclization protocol, though the exact sequence of these events is not definitively established. rsc.org

Functionalization of Pre-existing Furan-2(5H)-one Scaffolds

The modification of a pre-formed furan-2(5H)-one ring represents another key synthetic strategy. This can involve the introduction of various substituents at different positions of the lactone ring. For example, the synthesis of pyridone-substituted furan-2(5H)-ones has been described, which can then undergo intramolecular cyclization to form novel furo[3,4-f]isoquinolines. researchgate.net

Furthermore, the functionalization can be achieved through coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, have been successfully employed to diversify the furan-2(5H)-one scaffold. nih.gov For instance, 3-iodofurans, prepared via iodocyclization, serve as versatile intermediates for these palladium-catalyzed cross-coupling reactions, leading to a diverse array of 2,3,4,5-tetrasubstituted furans. nih.gov

Multicomponent Reaction Approaches for Substituted Furan-2(5H)-ones

Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of highly substituted furan-2(5H)-ones in a single step. academie-sciences.frresearchgate.net These reactions offer advantages such as atom economy, simplicity, and high yields. researchgate.netmdpi.com

One such approach involves the reaction of aromatic amines, aldehydes, and acetylenic esters, catalyzed by agents like aluminum hydrogen sulfate, to produce 3,4,5-substituted furan-2(5H)-one derivatives. academie-sciences.fr Another innovative MCR involves the condensation of an aryl glyoxal, an alkyl isonitrile, and a 2-substituted 2-(diethoxyphosphoryl)acetic acid, which, after cyclization, yields 4-aryl-5-(carboxyamido)furanones. rsc.org A telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid has also been developed for the efficient synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. mdpi.com

Regioselective Introduction of the Benzyloxy Moiety

The introduction of the benzyloxy group at the C4-position of the furan-2(5H)-one ring is a critical step in the synthesis of the target compound. This can be accomplished through direct alkylation or by utilizing protecting group chemistry.

Direct Alkylation/Arylation Strategies

Direct alkylation is a common method for forming ether linkages. The Williamson ether synthesis, a classic example, involves the reaction of an alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org In the context of 4-(benzyloxy)furan-2(5H)-one, this would involve the deprotonation of a 4-hydroxy-furan-2(5H)-one intermediate followed by reaction with a benzyl (B1604629) halide like benzyl bromide or benzyl chloride. smolecule.com

More recent methods have focused on developing milder and more selective benzylation reagents. For instance, 2-benzyloxy-1-methylpyridinium triflate has been used for the benzylation of alcohols under neutral conditions. beilstein-journals.orgd-nb.info This reagent is particularly useful for substrates that are sensitive to acidic or basic conditions. organic-chemistry.orgd-nb.info Another approach involves the reductive etherification of carbonyl compounds with alcohols, using catalysts like scandium (III) triflate, to form unsymmetrical ethers. researchgate.net

Protecting Group Chemistry in Benzyloxy Ether Formation

The benzyl group is frequently used as a protecting group for alcohols due to its stability under a variety of reaction conditions and its ease of removal by catalytic hydrogenation. organic-chemistry.orguchicago.edu In a multi-step synthesis, a hydroxyl group at the C4-position of a precursor molecule can be protected as a benzyl ether early in the synthetic sequence. d-nb.info This strategy prevents the hydroxyl group from interfering with subsequent reactions and allows for its deprotection at a later stage to yield the desired 4-hydroxy-furan-2(5H)-one, which can then be benzylated if needed, or the benzyl group can be retained as the final benzyloxy moiety. organic-chemistry.org

Stereoselective Synthesis of this compound and its Isomers

Stereoselective synthesis is crucial for producing specific isomers of furanone derivatives, as different stereoisomers can exhibit varied biological activities. This involves precise control over the spatial arrangement of atoms in the molecule.

The geometry of the exocyclic double bond in γ-alkylidenebutenolides, designated as Z or E, significantly influences their properties. While many naturally occurring γ-alkylidenebutenolides possess the Z configuration, synthetic methods often yield a mixture of both isomers. researchgate.net

Research has shown that the Z to E isomerization of γ-alkylidenebutenolides can be catalyzed by acid. researchgate.netscielo.br Initially, newly prepared samples predominantly have the Z configuration, which can then partially convert to the E isomer under acidic conditions. researchgate.netscielo.br Density functional theory (DFT) calculations have corroborated these experimental findings, indicating that while the neutral forms of these compounds are more stable as the Z isomer, protonation of the γ-lactone carbonyl group leads to a preferential stabilization of the E isomer. researchgate.netscielo.br

A bimetallic protocol involving gold-catalyzed 1,3-acyloxy migration of propargyl α-ketoesters and a subsequent carbonyl-ene cyclization has been developed to selectively construct (Z)-γ-alkylidenebutenolides. pku.edu.cn This method addresses the challenge of controlling the formation of the thermodynamically favorable Z-isomer over the kinetically favored E-isomer. pku.edu.cn

| Catalyst System | Reactants | Product Configuration | Key Findings |

| Acid catalysis | γ-Alkylidenebutenolides | E isomer favored | Protonation of the lactone carbonyl stabilizes the E isomer. researchgate.netscielo.br |

| Bimetallic (Gold/Copper) | Propargyl α-ketoesters | Z isomer | Involves 1,3-acyloxy migration and carbonyl-ene cyclization. pku.edu.cn |

| Photochemical isomerization | Polarized alkenes | Z isomer favored | The polarized nature of the alkene and conformational effects contribute to high Z-selectivity. acs.org |

The development of enantioselective methods is critical for synthesizing optically active furanone derivatives, which are valuable as chiral building blocks and potential therapeutic agents.

One approach involves the use of carbohydrates as a chiral starting material. For instance, D-(+)-glucose has been utilized to derive a chiral acid that, through a Staudinger cycloaddition reaction with imines, produces spirocyclic β-lactams with a high degree of stereoselectivity. sci-hub.se Another carbohydrate-based synthesis starting from D-glycero-D-gulo-heptono-1,4-lactone allows for the preparation of chiral furanones, where the stereocenter on the side chain induces diastereoselectivity during subsequent hydrogenation reactions. acs.org

Copper-catalyzed asymmetric conjugate addition of organoaluminum reagents to β-CF3-substituted enones and unsaturated ketoesters is another effective method. This reaction constructs chiral quaternary centers with high enantioselectivity and can be followed by tandem cyclization to yield optically active furanones. nih.gov

Organocatalysis also plays a significant role. For example, a highly enantioselective organocatalyzed [3+2] cycloaddition of furanone derivatives with azomethine ylides has been reported. rsc.org This reaction is facilitated by intramolecular hydrogen bond activation and results in a highly efficient kinetic resolution of butenolides, yielding both the bicyclic adduct and the recovered furanone with high enantiomeric excess. rsc.org

| Method | Chiral Source/Catalyst | Key Transformation | Stereochemical Outcome |

| Carbohydrate-based | D-(+)-glucose | Staudinger cycloaddition | High diastereoselectivity in spiro-β-lactam formation. sci-hub.se |

| Carbohydrate-based | D-glycero-D-gulo-heptono-1,4-lactone | Diastereoselective hydrogenation | Chiral induction from side-chain stereocenter. acs.org |

| Copper Catalysis | Cu(NO3)2·3H2O / Chiral Ligand | Asymmetric conjugate addition | High enantioselectivity (up to 99% ee) for furanones. nih.gov |

| Organocatalysis | Cinchona alkaloid derivative | [3+2] Cycloaddition / Kinetic resolution | High enantioselectivity for adducts and resolved furanones (>200 selectivity factor). rsc.org |

Control of Z/E Isomerism in Alkylidenebutenolides

Catalytic Systems and Green Chemistry Principles in Furanone Synthesis

The development of catalytic systems for furanone synthesis is increasingly guided by the principles of green chemistry, which emphasize the use of environmentally benign reagents, solvents, and conditions to improve efficiency and reduce waste.

Lewis acid catalysis is a powerful tool in the synthesis of furanones. For instance, the cooperative action of Lewis and Brønsted acids enables a three-component coupling of 1,3-diynes, alkyl glyoxylates, and water to form 3(2H)-furanones. nih.gov This reaction proceeds through a highly chemo-, regio-, and stereoselective alkyne-carbonyl metathesis. nih.gov

Lewis acids like zinc chloride or scandium triflate can catalyze the Mukaiyama aldol (B89426) reaction between 3,4-dihalogeno-5-hydroxy-2(5H)-furanones and silylated enol ethers for C5 alkylation. nih.gov Similarly, N-iodosuccinimide (NIS) can directly induce an electrophilic cyclization of 2-alkynyl-2-silyloxy carbonyl compounds, while AuCl3 can catalyze a tandem cyclization/1,2-migration in the presence of NIS to produce highly substituted 4-iodo-3-furanones. acs.org The combination of N-heterocyclic carbenes (NHCs) and Lewis acids like LiCl has been shown to mediate the [3+2] annulation of alkynyl aldehydes with α-ketoesters to yield butenolides. mdpi.com

Organocatalysis offers a metal-free alternative for furanone synthesis. Sucrose, a natural and biodegradable compound, has been used as a catalyst for furanone synthesis. ingentaconnect.com Organocatalytic asymmetric Michael additions of aldehydes to 2-furanones provide an efficient route to highly functionalized chiral γ-lactones. researchgate.net

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, simplifies catalyst recovery and recycling, aligning with green chemistry principles. Nanocatalysts such as HY Zeolite nano-powder, ZnO nanoparticles, and functionalized magnetic nanoparticles have been employed for synthesizing furanone derivatives. researchgate.net A nanosphere-supported multifunctional organocatalyst combining a Jørgensen–Hayashi organocatalyst and a Brønsted acid has been developed for heterogeneous asymmetric cascade reactions, demonstrating high efficiency and reusability. sci-hub.se

Conducting reactions under solvent-free conditions is a key aspect of green synthesis, as it minimizes the use of hazardous organic solvents and simplifies product purification. The synthesis of aurones, a class of furanone derivatives, has been achieved in a one-pot, solvent-free process by grinding 2-hydroxyphenacylchloride with aryl aldehydes using activated barium hydroxide. tandfonline.com This solid-phase method is efficient and environmentally friendly. tandfonline.com

Similarly, functionalized furan-2-ones have been synthesized in high yields and short reaction times via a one-pot reaction under solvent-free conditions using lemon juice as a biodegradable catalyst. researchgate.net Photochemical reactions also offer a green pathway; for example, 4-hydroxy-2(5H)-furanone undergoes a [2+2] photocycloaddition in its crystalline state without the need for solvents or catalysts. und.edu These methods highlight the potential for developing cleaner and more sustainable synthetic routes to furanone compounds. researchgate.nettandfonline.comund.edu

Chemical Transformations and Reactivity Profiles of 4 Benzyloxy Furan 2 5h One Derivatives

Nucleophilic and Electrophilic Reactions of the Furan-2(5H)-one Ring System

The furan-2(5H)-one ring, also known as a butenolide ring, is a highly reactive heterocyclic system present in many natural products. nih.govwiley.com Its reactivity is characterized by both nucleophilic and electrophilic behavior, making it a versatile scaffold in organic synthesis. The presence of the 4-(benzyloxy) substituent significantly influences the electronic properties and, consequently, the reactivity of the butenolide core.

The butenolide ring possesses ambident donor/acceptor properties. wiley.com The electron-withdrawing nature of the ester group makes the C5 position susceptible to nucleophilic attack, a common reaction pathway for butenolides. For instance, 4-substituted butenolides can undergo conjugate addition reactions with various nucleophiles. tandfonline.com A notable example is the Michael addition of 2-(trimethylsilyloxy)furans to chiral oxazolidinone enoates, which proceeds stereoselectively to yield 4-substituted butenolides. researchgate.net Similarly, the reaction of 4-substituted butenolides with free hydroxylamine (B1172632) at a specific pH results in a conjugate addition-rearrangement to form isoxazolidin-5-ones. tandfonline.com

Deconjugated butenolides, which can be formed from their conjugated counterparts, are particularly reactive and their reactions are often initiated by enolization, leading to vinylogous reactivity. bohrium.com The vinylogous Michael addition of γ-substituted deconjugated butenolides to nitroolefins, facilitated by a quinine-derived bifunctional catalyst, allows for the synthesis of densely functionalized products with high diastereoselectivity and enantioselectivity. rsc.org

The furan-2(5H)-one moiety can also participate in electrophilic reactions. The double bond within the ring can act as a nucleophile, reacting with various electrophiles. For example, 4-amino-2(5H)-furanones have been shown to undergo facile electrophilic substitution reactions. acs.org The presence of the 4-benzyloxy group, an electron-donating group, can enhance the nucleophilicity of the double bond, facilitating such reactions.

The reactivity of the butenolide core can be further modulated by substituents at other positions. For instance, the introduction of an electron-withdrawing group at the C5 position can alter the reactivity pattern, making it more akin to maleic anhydride. nih.govacs.org

Table 1: Reactivity of the Furan-2(5H)-one Ring

| Reaction Type | Reactant/Conditions | Product | Reference(s) |

| Nucleophilic Conjugate Addition | 2-(Trimethylsilyloxy)furans, Chiral Lewis Acid | 4-Substituted Butenolides | researchgate.net |

| Nucleophilic Conjugate Addition-Rearrangement | Free Hydroxylamine, pH=5 | Isoxazolidin-5-ones | tandfonline.com |

| Vinylogous Michael Addition | γ-Substituted Deconjugated Butenolides, Nitroolefins, Quinine-derived catalyst | Densely Functionalized γ-Butenolides | rsc.org |

| Electrophilic Substitution | Electrophiles | Substituted Furan-2(5H)-ones | acs.org |

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group in 4-(benzyloxy)furan-2(5H)-one serves as a protecting group for the hydroxyl functionality. Its chemical transformations are crucial for the further functionalization of the butenolide core.

The removal of the benzyl (B1604629) protecting group, a process known as deprotection, is a key step in the synthesis of hydroxylated furan-2(5H)-ones. This transformation is typically achieved through hydrogenolysis, a reaction that involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a metal catalyst.

A common method for the deprotection of benzyl ethers is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This method is generally efficient and provides the desired hydroxylated product in good yield. Another approach is catalytic transfer hydrogenation, which utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a palladium catalyst. This method offers a milder and often safer alternative to using hydrogen gas.

The choice of deprotection strategy can be influenced by the presence of other functional groups in the molecule. For instance, if the molecule contains other reducible groups, such as double or triple bonds, careful selection of the catalyst and reaction conditions is necessary to achieve selective deprotection of the benzyl ether.

While the primary role of the benzyloxy group is often as a protecting group, the benzyl moiety itself can undergo chemical transformations. The aromatic ring of the benzyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the phenyl ring. smolecule.com These reactions are typically carried out in the presence of a Lewis or Brønsted acid catalyst.

Furthermore, the benzylic position is susceptible to oxidation, which can lead to the formation of a benzoyl group. Such transformations can be achieved using a variety of oxidizing agents. These reactions provide a means to further diversify the structure of this compound derivatives.

Deprotection Strategies for Hydroxylation

Pericyclic Reactions and Cycloadditions of Furan-2(5H)-one Derivatives

Furan-2(5H)-one and its derivatives are valuable partners in pericyclic reactions, particularly cycloadditions, which allow for the rapid construction of complex polycyclic systems. tandfonline.commdpi.com

The double bond in the furan-2(5H)-one ring can act as a dienophile in Diels-Alder reactions. When reacted with a suitable diene, it can lead to the formation of fused heterocyclic systems. The stereochemistry of the resulting cycloadduct is governed by the well-established rules of the Diels-Alder reaction. The 4-(benzyloxy) substituent can influence the reactivity and selectivity of the cycloaddition by modifying the electronic properties of the dienophile. These reactions provide a powerful tool for the synthesis of complex molecules containing a fused butenolide ring system. tandfonline.com

Furan-2(5H)-one and its derivatives can undergo photoinduced [2+2] cycloadditions, leading to the formation of dimers. mdpi.com This reaction is typically initiated by irradiating a solution of the butenolide with UV light. The dimerization can result in the formation of several stereoisomers, and the regioselectivity and stereoselectivity of the reaction can be influenced by the substituents on the butenolide ring and the reaction conditions. For example, the photodimerization of malleicyprol, which contains a reactive butenolide core, leads to the formation of bis-malleicyprol. wiley.com

Diels-Alder Reactions for Fused Heterocycles

Rearrangements and Fragmentation Pathways of this compound Analogues

The reactivity of the butenolide core in this compound and its analogues is rich and varied, encompassing a range of rearrangement and fragmentation reactions. These transformations are often induced by thermal, photochemical, or mass spectrometric conditions and are significantly influenced by the nature and position of substituents on the furanone ring. While specific studies focusing exclusively on this compound are limited, a comprehensive understanding can be built by examining the behavior of closely related 4-alkoxy and other substituted furan-2(5H)-one derivatives.

Photochemical and Thermal Rearrangements

The furanone scaffold is susceptible to a variety of rearrangements upon exposure to heat or light. These reactions can lead to the formation of isomeric structures through ring expansion, contraction, or skeletal reorganization.

Ring Expansion and Related Rearrangements:

Studies on 4-hydroxy-2-cyclobutenones have shown that they can undergo ring expansion to form 5-acetoxy or 5-methoxy-2(5H)-furanones upon treatment with reagents like lead tetraacetate or iodosylbenzene diacetate. acs.orglookchem.com This transformation proceeds through an oxidative rearrangement, highlighting a potential pathway for the formation of substituted butenolides from smaller ring precursors. lookchem.com

Photochemical reactions of furanone derivatives can also lead to complex structural changes. For instance, the irradiation of certain furanones can induce Norrish type I reactions, leading to diradical intermediates that can rearrange to form ketenes. nih.gov In the context of this compound analogues, the benzylic ether linkage could potentially influence such photochemical pathways.

Isomerization and Skeletal Reorganizations:

The interconversion between different isomers of substituted butenolides can be triggered by photochemical stimuli. For example, a sequential bichromatic photochemical process has been used to transform allylic and acrylic substrates into either levulinate derivatives or butenolides with high selectivity. rsc.orgresearchgate.net This control is achieved by using a photosensitizer that modulates the reaction pathway. rsc.org

Furthermore, base-promoted rearrangements have been observed in related heterocyclic systems. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones undergo a Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl acs.orglookchem.comCurrent time information in Bangalore, IN.triazol-4-yl)pyridines. nih.govbeilstein-journals.org While not a direct analogue, this demonstrates the propensity of substituted heterocyclic systems to undergo profound skeletal changes under specific conditions.

Research on 5-alkoxy-3,4-dihalo-2(5H)-furanones has shown that their reaction with certain amines can lead to not only the expected β-amino-2(5H)-furanones but also unexpected isomers resulting from a ring-opening rearrangement mechanism. sioc-journal.cn The steric hindrance of the substrates was found to play a crucial role in determining the reaction outcome, suggesting that the bulky benzyloxy group in this compound could similarly direct its reactivity. sioc-journal.cn

The following table summarizes selected rearrangement reactions of furanone analogues, providing insights into potential transformations of this compound.

| Starting Material | Conditions | Product(s) | Research Finding |

| 4-Hydroxy-2-cyclobutenones | PhI(OAc)₂, reflux | 5-Acetoxy-2(5H)-furanones | Ring expansion occurs via an oxidative rearrangement. acs.org |

| Allylic and acrylic substrates | Sequential UV-A and UV-C irradiation | Levulinate or butenolide derivatives | Product selectivity can be controlled by a photosensitizer. rsc.orgresearchgate.net |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanones | Unsaturated amines, KF, THF | β-Amino-2(5H)-furanones and ring-opened isomers | Steric hindrance can lead to competitive rearrangement pathways. sioc-journal.cn |

| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | Base-promoted | 3-Hydroxy-2-(2-aryl acs.orglookchem.comCurrent time information in Bangalore, IN.triazol-4-yl)pyridines | Demonstrates base-catalyzed skeletal reorganization in related heterocycles. nih.govbeilstein-journals.org |

Mass Spectrometric Fragmentation Pathways

In mass spectrometry, the fragmentation of a molecular ion provides valuable information for its structural elucidation. chemguide.co.uk The fragmentation patterns of this compound analogues are influenced by the inherent stability of the furanone ring and the nature of the substituents.

For esters and ethers, common fragmentation pathways involve the cleavage of bonds adjacent to the oxygen atoms. libretexts.org In the case of this compound, the benzyloxy group represents a likely site for initial fragmentation.

Key Fragmentation Pathways:

A primary fragmentation pathway for ethers is the cleavage of the C-O bond, leading to the formation of a stable carbocation. For this compound, this would involve the loss of the benzyl group as a benzyl cation (C₇H₇⁺, m/z 91) or a benzyl radical. The tropylium (B1234903) ion, a highly stable aromatic cation, is a common rearrangement product for the benzyl cation and gives a characteristic peak at m/z 91.

Another potential fragmentation involves the cleavage of the benzylic C-O bond with charge retention on the furanone moiety, or subsequent loss of small neutral molecules like carbon monoxide (CO) or carbon dioxide (CO₂) from the lactone ring. savemyexams.comyoutube.com The fragmentation of the butenolide ring itself can lead to characteristic ions.

The following table outlines the expected major fragmentation patterns for this compound based on general principles of mass spectrometry and studies of related compounds.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |

| [M - C₇H₇]⁺ | M - 91 | Loss of a benzyl radical. |

| [C₇H₇]⁺ | 91 | Formation of the benzyl or tropylium cation. |

| [M - CO]⁺ | M - 28 | Loss of carbon monoxide from the lactone ring. |

| [M - CO₂]⁺ | M - 44 | Loss of carbon dioxide from the lactone ring. |

| [M - OCH₂Ph]⁺ | M - 107 | Cleavage of the C-O bond of the ether linkage. |

Spectroscopic and Structural Elucidation Methodologies for 4 Benzyloxy Furan 2 5h One Derivatives

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, is instrumental in identifying the functional groups present in 4-(benzyloxy)furan-2(5H)-one derivatives.

FT-IR Spectroscopy: The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds. For furanone derivatives, key absorptions include:

C=O Stretching: The lactone carbonyl group (C=O) typically shows a strong absorption band in the region of 1750–1800 cm⁻¹. acs.org For some unsaturated lactones, this band may be split, which can be attributed to intramolecular vibrational effects. researchgate.net

C=C Stretching: The stretching of the carbon-carbon double bond within the furanone ring generally appears around 1600–1650 cm⁻¹.

C-O Stretching: The ether linkage of the benzyloxy group and the C-O bonds within the lactone ring produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene (B151609) ring are observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methylene (B1212753) group in the benzyl (B1604629) moiety appears just below 3000 cm⁻¹.

For instance, in a related compound, 5-benzyloxy-3-iodo-4-(N,N-diphenylamino)-furan-2(5H)-one, the FT-IR spectrum showed characteristic peaks at 1759 cm⁻¹ (C=O), along with bands corresponding to C-H and other functional groups. figshare.com Similarly, the IR spectrum of (5S)-5-(acetyloxymethyl)-5H-furan-2-one displayed a strong carbonyl absorption at 1746 cm⁻¹. acs.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C=O and C=C stretching vibrations are also observable in Raman spectra, often with different intensities, which can aid in confirming assignments. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon and proton framework. tubitak.gov.trnih.gov

¹H NMR Spectroscopic Characterization

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in the molecule. For a typical this compound derivative, the following proton signals are expected:

Aromatic Protons: The protons of the phenyl group in the benzyl moiety typically resonate as a multiplet in the range of δ 7.2–7.5 ppm. rsc.orguniv-ovidius.ro

Benzylidene Protons: The two protons of the methylene group (-CH₂-) in the benzyl group usually appear as a singlet around δ 5.0–5.2 ppm. rsc.orguniv-ovidius.ro

Furanone Ring Protons: The protons on the furanone ring will have distinct chemical shifts depending on their position and substitution. For example, the protons at the C5 position often appear as a singlet or multiplet around δ 4.8-5.1 ppm. acs.orgrsc.org The vinylic proton at C3 would appear further downfield.

In the case of 4-(benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one, the ¹H NMR spectrum showed the aromatic protons between δ 7.25 and 7.88 ppm, the benzylic protons as singlets at δ 5.17 and 5.08 ppm, and the C5 protons of the furanone ring as a singlet at δ 4.80 ppm. rsc.org

¹³C NMR Spectroscopic Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Key signals for this compound derivatives include:

Carbonyl Carbon: The lactone carbonyl carbon (C=O) is typically observed in the range of δ 170–175 ppm. acs.orgrsc.org

Olefinic Carbons: The sp²-hybridized carbons of the furanone ring (C3 and C4) resonate in the downfield region, typically between δ 100 and 175 ppm. For example, in 4-(benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one, the C4 carbon appears at δ 170.7 ppm and the C3 at 103.3 ppm. rsc.org

Aromatic Carbons: The carbons of the benzene ring appear in the range of δ 127–137 ppm. rsc.orguniv-ovidius.ro

Benzylic Carbon: The carbon of the methylene group (-CH₂-) in the benzyl group typically resonates around δ 70–73 ppm. rsc.org

Furanone C5 Carbon: The sp³-hybridized carbon at the C5 position of the furanone ring is observed further upfield, for instance at δ 65.0 ppm in 4-(benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one. rsc.org

Table of ¹H and ¹³C NMR Data for a this compound Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C2) | - | 172.7 |

| C3 | - | 103.3 |

| C4 | - | 170.7 |

| C5 | 4.80 (s, 2H) | 65.0 |

| Benzyl CH₂ | 5.17 (s, 2H) | 72.6 |

| Aromatic CH | 7.25-7.45 (m) | 127.3-136.9 |

| Data for 4-(benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one. rsc.org |

Advanced NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry, advanced 2D NMR techniques are employed. nih.govipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for establishing the spin systems within the molecule. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on their corresponding proton signals. nih.govmdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular structure by connecting different spin systems, for example, linking the benzyl group to the furanone ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It is essential for determining the stereochemistry and conformation of the molecule. nih.govmdpi.com For example, NOESY can be used to establish the relative configuration of substituents on the furanone ring. nih.gov

Conformational Analysis via NMR

NMR spectroscopy, particularly through the use of NOESY and the analysis of coupling constants, can provide insights into the preferred conformation of the this compound ring and the orientation of its substituents. nih.gov The magnitude of proton-proton coupling constants can be related to dihedral angles through the Karplus equation, helping to define the ring's pucker and the spatial relationship between substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (ESI-MS, HRMS, APCI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. figshare.com

ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. figshare.commdpi.com This allows for the direct determination of the molecular weight.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule. rsc.orgmdpi.com For example, the HRMS (ESI-TOF) of 4-(benzyloxy)-3-(4-(benzyloxy)phenyl)furan-2(5H)-one gave a mass that was very close to the calculated value for its sodium adduct [C₂₄H₂₀O₄Na]⁺, confirming its molecular formula. rsc.org

APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry): APCI is another soft ionization technique that is suitable for a wide range of compounds. scienceasia.orgresearchgate.net It can be used as an alternative to ESI and is particularly useful in liquid chromatography-mass spectrometry (LC-MS) applications for the analysis of complex mixtures. scispace.comoup.com

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The cleavage of the benzyl group or the opening of the lactone ring are common fragmentation pathways for these types of compounds.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful non-destructive techniques used to investigate the electronic transitions and photophysical properties of molecules. For furanone derivatives, these methods provide insights into the extent of conjugation and the influence of various substituents on the electronic structure.

Detailed Research Findings:

While specific photophysical data for this compound is not extensively documented, studies on structurally related butenolide and furanone derivatives offer valuable insights into their expected spectroscopic behavior. The core α,β-unsaturated γ-lactone skeleton is a key chromophore. nih.gov

Research on various butenolide derivatives, which share the same fundamental furanone core, reveals characteristic absorption and emission profiles. For instance, a study on β-(hydroxyaryl)-butenolides showed absorption maxima (λmax) in the range of 328–354 nm and emission maxima between 385–422 nm when excited at 324–327 nm. researchgate.net Another investigation of butenolide derivatives isolated from the fungus Aspergillus terreus reported UV absorption maxima at approximately 202-228 nm and 308-310 nm. frontiersin.org The presence of aromatic substituents and the nature of the solvent can significantly influence these properties, often leading to shifts in the absorption and emission wavelengths (solvatochromism). researchgate.netias.ac.in

For furanone derivatives featuring polymeric structures with stilbene-type chromophores, two primary absorption bands have been observed: one below 280 nm attributed to the π–π* transition of the furanone ring, and a broader, weaker band around 350 nm from the stilbene (B7821643) moiety. nih.gov Upon excitation at wavelengths between 360–397 nm, these polymers exhibit emission maxima in the range of 388–440 nm. nih.gov

The following table summarizes representative photophysical data for related furanone and butenolide derivatives, illustrating the typical ranges for their absorption and emission characteristics.

Interactive Data Table: Photophysical Properties of Furanone/Butenolide Derivatives

| Compound Class | Solvent/State | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Excitation Wavelength (λex, nm) |

| β-(Hydroxyaryl)-butenolides | Various Solvents | 328–354 | 385–422 | 324–327 |

| Butenolide derivatives from A. terreus | Methanol | 202–228, 308–310 | Not Reported | Not Reported |

| Polymeric Furanones with Stilbene | Aqueous Solution | 263–271, 360–397 | 388–440 | 360–397 |

| 2-(Furan-2-yl)-3-hydroxy-6-substituted-4H-chromen-4-one | Methanol | ~359 | ~490-530 (T* state) | 359 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

Detailed Research Findings:

While a crystal structure for this compound itself is not publicly available, the structure of a very closely related derivative, 4-benzyloxy-1-oxaspiro-[4.6]-undec-3-en-2-one , has been thoroughly characterized using both X-ray powder diffraction (XRPD) and single-crystal X-ray analysis. cambridge.orgiucr.org This compound differs only by the presence of a cycloheptane (B1346806) ring spiro-fused at the C5 position of the furanone ring.

The analysis revealed that the compound crystallizes in the monoclinic crystal system with the space group P2₁/n . cambridge.org The furanone ring itself is nearly planar, a common feature for such conjugated systems. iucr.org In the crystal structure of the spiro derivative, the planar five-membered furanone ring is inclined at an angle of 57.13 (11)° to the phenyl ring of the benzyloxy substituent. iucr.org The crystal packing is stabilized by a network of intermolecular C—H⋯O and C—H⋯π hydrogen bonds, which organize the molecules into layers. iucr.org

Studies on other furanone derivatives have shown a variety of crystal systems, including orthorhombic (e.g., P2₁2₁2₁) and trigonal (e.g., P3₂), depending on the nature of the substituents and the chirality of the molecule. mdpi.com For instance, the crystal structure of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one was also found to be monoclinic, but with the space group C2. mdpi.com

The crystallographic data for 4-benzyloxy-1-oxaspiro-[4.6]-undec-3-en-2-one provides a strong model for the expected solid-state conformation of this compound.

Interactive Data Table: Crystallographic Data for 4-Benzyloxy-1-oxaspiro-[4.6]-undec-3-en-2-one

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₂₀O₃ | cambridge.orgiucr.org |

| Crystal System | Monoclinic | cambridge.orgiucr.org |

| Space Group | P2₁/n (No. 14) | cambridge.orgiucr.org |

| a (Å) | 13.207(3) | cambridge.org |

| b (Å) | 5.972(1) | cambridge.org |

| c (Å) | 19.719(4) | cambridge.org |

| β (°) | 105.67(2) | cambridge.org |

| Volume (ų) | 1497.5(4) | cambridge.org |

| Z (molecules/unit cell) | 4 | cambridge.org |

Computational and Theoretical Investigations of 4 Benzyloxy Furan 2 5h One Systems

Quantum Chemical Calculations (DFT, TD-DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the fundamental properties of molecules. ijcce.ac.irnih.gov These methods are widely used to predict the molecular geometry, vibrational modes, and electronic behavior of organic compounds. ijcce.ac.irresearchgate.net For systems analogous to 4-(Benzyloxy)furan-2(5H)-one, DFT has proven to be a reliable tool for obtaining insights that complement experimental data. mdpi.comdntb.gov.ua

Optimization of Molecular Geometries and Conformations

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For compounds containing flexible groups like the benzyloxy substituent, this involves exploring different conformations to identify the global minimum on the potential energy surface.

Prediction of Vibrational Frequencies and Electronic Transitions

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. doi.org Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. davuniversity.org The calculated spectrum can be compared with experimental data to confirm the structure of the synthesized compound. For instance, in analyses of similar structures, characteristic vibrational frequencies for C=O, C-O, C=C, and aromatic C-H bonds are identified and show good correlation with experimental FT-IR spectra. ijcce.ac.irresearchgate.net The energy required to stretch a bond is influenced by its strength and the mass of the connected atoms. davuniversity.org

Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-Visible spectroscopy. ijcce.ac.ir This method calculates the energies of excited states, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. mdpi.com In a study on 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, TD-DFT calculations at the TD-B3LYP/6-311G(d,p) level of theory were used to identify the main electronic transitions. mdpi.com These transitions are often characterized by the promotion of an electron from a higher occupied molecular orbital (like HOMO) to a lower unoccupied molecular orbital (like LUMO). mdpi.com For this compound, TD-DFT would likely predict transitions involving the π-systems of the furanone and benzene (B151609) rings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic and optical properties, as well as its reactivity. mdpi.com

HOMO: This orbital acts as the primary electron donor. A high HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital serves as the primary electron acceptor. A low LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com

In computational studies of related benzyloxy and furanone-containing compounds, the HOMO is often localized on the more electron-rich parts of the molecule, such as the benzene ring, while the LUMO may be distributed over the electron-deficient regions, like the carbonyl group of the furanone ring. mdpi.comresearchgate.net The HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. mdpi.com

| Orbital | Significance | Expected Localization in this compound |

|---|---|---|

| HOMO | Electron-donating capacity | Likely on the benzyloxy phenyl ring |

| LUMO | Electron-accepting capacity | Likely on the furanone ring, especially the C=C-C=O system |

| HOMO-LUMO Gap | Chemical reactivity and stability | Influences electronic transitions and reactivity |

Reactivity Descriptors and Global Reactivity Parameters

From the HOMO and LUMO energies derived from FMO analysis, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.comnih.gov These parameters provide a more detailed picture of the molecule's behavior in chemical reactions.

Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors have been calculated for various heterocyclic compounds to predict their reactivity profiles. mdpi.comresearchgate.net For this compound, these parameters would help in understanding its tendency to participate in electrophilic or nucleophilic reactions.

| Parameter | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | Energy needed to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (IP + EA) / 2 | Electron attracting power |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / 2η | Propensity to accept electrons |

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. mdpi.com

The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors. Different properties can be mapped onto this surface, with d_norm being particularly useful. d_norm is a normalized contact distance that highlights regions of significant intermolecular interactions. Red spots on the d_norm map indicate contacts that are shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. Blue regions represent contacts that are longer than the van der Waals radii. mdpi.com

Additionally, 2D fingerprint plots are derived from the Hirshfeld surface, which summarize the types and relative contributions of different intermolecular contacts. nih.gov For organic molecules, H···H, C···H, and O···H contacts are often the most significant contributors to crystal packing. researchgate.netnih.gov In a study of a dihydrofuranone derivative, Hirshfeld analysis revealed that H···H interactions were the most prevalent. For this compound, one would expect significant H···H contacts due to the abundance of hydrogen atoms, as well as C···H/H···C and O···H/H···O interactions involving the aromatic rings and the oxygen atoms of the furanone and benzyloxy groups.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.govacs.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for predicting how it will interact with other species. nih.gov

The MEP map is color-coded to indicate different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue: Regions of most positive potential, indicating electron-poor areas that are prone to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the ether oxygen of the benzyloxy group, highlighting these as sites for electrophilic interaction. mdpi.commdpi.com Positive potential (blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring. This detailed mapping of the electrostatic landscape is crucial for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding. mdpi.com

Reaction Mechanism Studies and Transition State Analysis

Computational and theoretical studies are instrumental in elucidating the complex reaction mechanisms involved in the synthesis of furanone systems. For derivatives of this compound, these investigations provide critical insights into reaction pathways, stereoselectivity, and the energetics of transition states, which are often difficult to determine through experimental means alone.

A notable area of investigation has been the stereoselective synthesis of γ-alkylidenebutenolides, a class of compounds to which benzyloxy-substituted furanones belong. Theoretical studies have been employed to understand the formation of specific isomers in these reactions. For instance, the synthesis of (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one has been the subject of such analysis. researchgate.netmdpi.com The production of this compound can be achieved in a stereocontrolled, one-pot vinylogous Mukayama aldol (B89426) reaction. mdpi.com

The stereoselectivity of this reaction is critical, and its outcome is rationalized through the analysis of possible transition states using quantum mechanical calculations, such as density functional theory (DFT). researchgate.net The mechanism involves the coordination of a Lewis acid, for example, tert-butyldimethylsilyltrifluoromethanesulfonate (TBDMSOTf), to the aldehyde. mdpi.com The subsequent nucleophilic attack by the silyloxyfuran can proceed through different transition state geometries.

Theoretical investigation suggests that the encounter between the silyloxyfuran and the coordinated aldehyde can occur via several arrangements. researchgate.netmdpi.com The prevalence of one stereoisomer (the Z-isomer in this case) is explained by the relative stability of these transition states. The key factors influencing the stability are both steric and electronic. It has been proposed that a Diels-Alder-like arrangement is the most favored transition state, which ultimately leads to the observed threo selectivity and the formation of the Z-isomer. mdpi.com

The table below summarizes the key components and conditions for the computationally analyzed reaction mechanism for a related compound, highlighting the reagents that guide the reaction through the proposed transition state.

| Reaction Step | Reagent/Condition | Proposed Role in Mechanism | Reference |

|---|---|---|---|

| Furanone Activation | Diisopropylethylamine (DIPEA) / THF | Base-mediated formation of the enolate from 2(5H)-furanone. | mdpi.com |

| Silylation | tert-Butyldimethylsilyltrifluoromethanesulfonate (TBDMSOTf) | Traps the enolate to form a 2-silyloxyfuran intermediate; also acts as a Lewis acid to activate the aldehyde. | mdpi.com |

| Aldehyde Addition | 3,4-bis(benzyloxy)benzaldehyde | The electrophile that reacts with the 2-silyloxyfuran nucleophile. | mdpi.com |

| Elimination | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A non-nucleophilic base that promotes the elimination step to form the exocyclic double bond of the final product. | mdpi.com |

| Transition State Control | Diels-Alder like arrangement | The favored, lower-energy transition state that directs the reaction to form the Z-isomer stereoselectively. | researchgate.netmdpi.com |

These computational models are crucial for rationalizing observed experimental outcomes and for designing new synthetic procedures to achieve desired stereoisomers of complex furanone derivatives with a high degree of selectivity. researchgate.net

Synthesis and Exploration of Analogues and Derivatives of 4 Benzyloxy Furan 2 5h One

Modification of the Furan-2(5H)-one Skeleton

The reactivity of the furan-2(5H)-one ring allows for various modifications, including the introduction of substituents and the construction of more complex fused and spirocyclic systems.

Introduction of Substituents at C3 and C5 Positions

The C3 and C5 positions of the furan-2(5H)-one ring are common sites for substitution, enabling the synthesis of a diverse array of derivatives. A general and efficient one-pot method for creating 3,4,5-substituted furan-2(5H)-ones involves the reaction of anilines, diethyl acetylenedicarboxylate, and an aldehyde. lookchem.com This multicomponent reaction, often facilitated by a catalyst, allows for the introduction of various substituents at these key positions. lookchem.comresearchgate.net For instance, using substituted anilines and aldehydes leads to a range of derivatives with different electronic and steric properties. lookchem.com

The introduction of substituents can significantly influence the biological profile of the resulting compounds. For example, a series of 3,5-disubstituted furanones have been synthesized and evaluated for their antifungal properties. researchgate.net

Table 1: Examples of C3 and C5 Substituted Furan-2(5H)-one Derivatives

| C3-Substituent | C5-Substituent | Resulting Compound Class | Reference |

|---|---|---|---|

| Aryl | Aryl | 3,5-Diarylfuran-2(5H)-ones | researchgate.net |

| Varies | Varies | 3,4,5-Trisubstituted furan-2(5H)-ones | lookchem.com |

Ring Annulation and Spiro-Furanone Derivatives

Ring annulation, the fusion of an additional ring onto the furanone core, leads to polycyclic structures with distinct three-dimensional shapes. clockss.org Methodologies for ring annulation can involve intramolecular cyclizations or cycloaddition reactions. researchgate.net For instance, rhodium-catalyzed [4+2] annulation of furan-fused cyclobutanones with alkynes provides a route to complex fused systems. researchgate.net Another approach involves the oxidative cyclization of precursor molecules to form fused ring systems. scispace.com

Spiro-furanone derivatives, where a single atom is common to both the furanone ring and an adjoining ring, represent another important class of modified structures. The synthesis of spiro[furan-2,3'-indoline] derivatives has been achieved through a three-component reaction of anilines, aldehydes or isatins, and diethyl acetylenedicarboxylate. nih.gov This method provides access to complex spiro-heterocycles. researchgate.netnih.gov The development of spiro-ketal derivatives has also been a subject of significant research. researchgate.net

Table 2: Examples of Ring Annulation and Spiro-Furanone Derivatives

| Type of Modification | Synthetic Strategy | Resulting Structure | Reference |

|---|---|---|---|

| Ring Annulation | Rh(I)-Catalyzed [4+2]-Annulation | Fused Polycyclic Systems | researchgate.net |

| Ring Annulation | Oxidative Cyclization | Cyclic Diaryl Ethers | scispace.com |

| Spiro-Furanone | Three-Component Reaction | Spiro[furan-2,3'-indoline] Derivatives | nih.gov |

Variations in the Benzyloxy Moiety

The benzyloxy group at the C4 position is a key feature of the parent compound and serves as a versatile handle for introducing structural diversity.

Substituted Benzyloxy Groups

Modifications to the benzyl (B1604629) group of the benzyloxy moiety can be readily achieved. For example, (Z)-5-(3',4'-bis(benzyloxy)benzylidene)furan-2(5H)-one has been synthesized, demonstrating the incorporation of additional benzyloxy groups onto the benzyl ring. mdpi.com The synthesis of 3-(benzyloxy)-6-methyl-N-(substituted benzyl)-4-oxo-4H-pyran-2-carboxamide derivatives showcases the introduction of various substituents on the benzyl portion. nih.govfrontiersin.org These substitutions can alter the electronic and steric properties of the molecule, which can be crucial for its biological interactions.

Alternative Alkoxy/Aryloxy Substituents

Replacing the entire benzyloxy group with other alkoxy or aryloxy substituents provides a direct route to a wide range of analogues. The synthesis of 4-alkoxy-3-arylfuran-2(5H)-ones has been reported, where different alkyl chains are attached to the furanone core via an ether linkage. nih.gov For example, compounds with a 2-morpholinoethoxy group have been synthesized. nih.gov Additionally, the preparation of chiral γ-alkoxy-2(5H)-furanones, such as those derived from borneol and menthol, has been described. sioc-journal.cn The synthesis of various 5-alkoxymethyl-2(5H)-furanones has also been achieved. acs.org

Table 3: Examples of Alkoxy/Aryloxy Variations

| Substituent at C4/C5 | Specific Example | Resulting Compound Class | Reference |

|---|---|---|---|

| 2-Morpholinoethoxy | 3-(4-Hydroxyphenyl)-4-(2-morpholinoethoxy)furan-2(5H)-one | 4-Alkoxy-3-arylfuran-2(5H)-ones | nih.gov |

| Borneolyloxy | 5-(S)-5-Borneolyloxy-4-(p-nitrobenzene-sulfonamide-piperazinyl)-3-bromo-2(5H)-one | Chiral γ-Alkoxy-2(5H)-furanones | sioc-journal.cn |

Hybrid Molecular Architectures Incorporating the 4-(Benzyloxy)furan-2(5H)-one Core

The this compound scaffold can be integrated into larger, more complex molecules to create hybrid architectures. This strategy aims to combine the structural features of the furanone with other pharmacologically relevant moieties.

The synthesis of hybrid molecules often involves multi-step sequences where the furanone core is constructed and then elaborated with other heterocyclic systems. For instance, furanone-piperazine-sulfonamide compounds have been synthesized by reacting a chiral γ-alkoxy-γ-butenolide with piperazine (B1678402), followed by reaction with various sulfonyl chlorides. sioc-journal.cn Another example involves the synthesis of 4-[4-(benzyloxy)phenyl]-1-(2-ethoxyphenyl)-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one, which combines the benzyloxyphenyl-furanone motif with a pyrrolone ring. molport.com The development of thiazole-based heterocyclic hybrids also represents a significant area of research in creating complex molecular architectures. semanticscholar.org

Table 4: Examples of Hybrid Molecular Architectures

| Hybrid Structure Components | Synthetic Approach | Resulting Hybrid Molecule | Reference |

|---|---|---|---|

| Furanone, Piperazine, Sulfonamide | Michael addition, elimination, and sulfonylation | Furanone-piperazine-sulfonamide complexes | sioc-journal.cn |

| Benzyloxyphenyl, Furan (B31954), Pyrrolone | Multi-step synthesis | 4-[4-(Benzyloxy)phenyl]-1-(2-ethoxyphenyl)-5-(furan-2-yl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one | molport.com |

Fusion with Other Heterocyclic Systems

The fusion of the this compound core with other heterocyclic systems is a key strategy for generating novel polycyclic and spirocyclic compounds. This approach involves annulation reactions where the butenolide ring is integrated with another ring system, sharing one or more atoms. Such modifications can significantly alter the three-dimensional structure and properties of the parent molecule.

Research has demonstrated the synthesis of spirocyclic butenolide derivatives where the butenolide moiety is fused with nitrogen and sulfur-containing heterocycles. nyxxb.cn For instance, spiro-imidazo[2,1-b]thiazolone butenolides have been synthesized, showcasing a complex architecture where the two ring systems are joined at a single carbon atom. nyxxb.cn The synthesis of these compounds often involves multi-step reactions starting from simpler butenolide precursors.

Another significant approach involves the [3+2] cycloaddition of 2-silyloxyfurans, which are precursors to the butenolide ring, with various synthons. A notable example is the catalytic asymmetric cascade vinylogous Mukaiyama 1,6-Michael/Michael addition of 2-silyloxyfurans to azoalkenes. thieme-connect.com This reaction yields tetrahydropyridazine-fused butyrolactones as single diastereoisomers with high enantiomeric excess. thieme-connect.com The reaction is catalyzed by a copper complex and demonstrates broad applicability with various substituted silyloxyfurans and hydrazones. thieme-connect.com This methodology provides a direct route to chiral fused butyrolactones, which are otherwise challenging to synthesize. thieme-connect.com

Furthermore, the butenolide ring has been fused with carbocyclic systems, such as in the case of sinularones, which are natural products featuring a γ-lactone fused to a cyclopentenone ring. mdpi.com While not exclusively a heterocyclic fusion, this demonstrates the versatility of the butenolide in forming fused-ring systems. Inspired by natural products, researchers have also explored combining the butenolide scaffold with other biologically relevant heterocycles like methylxanthines. researchgate.net

The table below summarizes representative examples of reactions leading to fused heterocyclic systems derived from butenolide precursors.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Fused Product System | Ref |

| 2-Silyloxyfuran | α-Chloro-N-benzoylhydrazone | Cu(OTf)₂/Chiral Ligand | Tetrahydropyridazine-fused butyrolactone | thieme-connect.com |

| Spirocyclic butenolide precursor | N/A (Intramolecular cyclization) | N/A | Imidazo[2,1-b]thiazol-5(6H)-one fused spiro-butenolide | nyxxb.cn |

| 2,3-Dimethylcyclopent-2-enone precursor | N/A (Natural product isolation) | N/A | γ-Lactone fused to a cyclopentenone ring | mdpi.com |

Linker-Based Derivatives

One common strategy involves the use of amine-containing linkers, such as piperazine. In one study, a piperazine-1,2-dicarboxylate scaffold was used as a linker to connect a galloyl moiety to other chemical groups. csic.es The synthesis involved an acylation reaction between 3,4,5-tris(benzyloxy)benzoic acid and the piperazine linker, followed by further modifications. csic.es This approach allows for the systematic variation of substituents at the other end of the linker.

Carboxamide linkages are also frequently employed to create linker-based derivatives. For example, derivatives of 3-hydroxy-pyran-4-one have been synthesized where a carboxamide group links the core heterocycle to various substituted benzylamines. frontiersin.org The synthesis typically involves activating the carboxylic acid of the pyranone core (e.g., with EDCI and NHS) to form an active ester, which then reacts with the desired amine to form the stable amide bond. frontiersin.org This method provides a reliable way to generate a library of derivatives with different terminal groups.

These linker-based approaches are modular, allowing for the generation of a wide array of derivatives from a common core structure. The table below outlines examples of linker-based derivatization strategies.

| Core Moiety | Linker Type | Terminal Group | Key Reaction | Ref |

| 3,4,5-Tris(benzyloxy)benzoic acid | Piperazine | p-Nitrobenzenesulfonyl | Acylation, Nucleophilic Substitution | csic.es |

| 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid | Carboxamide | Substituted Benzylamines | Amide coupling (EDCI/NHS) | frontiersin.org |

Applications in Advanced Organic Synthesis and Functional Materials

Role as Versatile Synthetic Intermediates

4-(Benzyloxy)furan-2(5H)-one and its structural analogs, particularly those possessing the γ-alkylidenebutenolide moiety, are highly valued in organic chemistry for their utility as synthetic precursors. The inherent reactivity of the butenolide ring, combined with the protecting and directing capabilities of the benzyloxy group, allows for a wide range of chemical transformations.

The γ-alkylidenebutenolide scaffold, a core feature of this compound derivatives, is present in a vast array of bioactive natural products. These natural compounds exhibit a wide spectrum of biological activities. researchgate.netmdpi.com Consequently, the stereoselective synthesis of γ-alkylidenebutenolides is a significant focus for organic chemists aiming to construct these complex natural targets. researchgate.netmdpi.com

For instance, the synthesis of (Z)-5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one, a derivative, highlights a stereocontrolled one-pot reaction strategy to obtain specific isomers of interest. researchgate.netmdpi.com Such methodologies are crucial for the total synthesis of natural products where precise stereochemistry is essential for biological function. The butenolide ring of furan-2(5H)-ones serves as a valuable platform for various diastereoselective transformations, making them versatile building blocks in natural product synthesis.

Furthermore, optically active β-hydroxymethyl-γ-butyrolactone derivatives, which can be obtained from the enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one derivatives, are useful building blocks for synthesizing a number of natural products and biologically active compounds. researchgate.net The synthesis of benzofuran-containing natural products, which exhibit diverse biological activities, can also involve intermediates derived from furanone structures. iastate.edursc.org

The furan (B31954) nucleus is a prominent scaffold in numerous biologically active compounds and is recognized for its ability to bind to a variety of receptors, making it a valuable template in medicinal chemistry. ijabbr.com Furan derivatives are integral to compounds with a wide range of therapeutic effects, including antibacterial, antifungal, antiviral, and anti-cancer activities. ijabbr.com

The furan-2(5H)-one structure, in particular, is a precursor to various pharmaceutical scaffolds. For example, a derivative, 5(S)-benzyloxymethyl-2(5H)-furanone, was instrumental in the synthesis of a high-affinity nonpeptidal P2-ligand for the HIV protease inhibitor UIC-94017 (TMC-114). acs.org This demonstrates the direct applicability of benzyloxy-substituted furanones in constructing complex and potent pharmaceutical agents.

Moreover, the chromanone (or chroman-4-one) scaffold, which can be conceptually related to furanone-based structures, is a significant building block in medicinal chemistry for designing and synthesizing novel lead compounds with a wide array of pharmacological activities. nih.gov The versatility of the furanone ring allows for its incorporation into diverse and complex molecular architectures, including those with potential therapeutic applications. lookchem.com

Chiral auxiliaries are crucial in asymmetric synthesis, enabling the control of stereochemical outcomes to produce enantiomerically pure compounds. sigmaaldrich.com These auxiliaries are temporarily attached to a substrate to direct a stereoselective reaction, after which they can be removed and potentially recycled. sigmaaldrich.com While direct evidence of this compound itself acting as a chiral auxiliary is not prominent, its derivatives and related structures are employed in this capacity.

The development of chiral ligands for asymmetric catalysis is an active area of research. sfu.ca For example, chiral bidentate and tridentate ligands can be synthesized and used in metal-catalyzed asymmetric reactions. sfu.ca The furan ring is a component of some chiral ligands used in such transformations. The enantioselective hydrogenation of 4-(hydroxymethyl)furan-2-one derivatives has been achieved using chiral BINAP ruthenium or rhodium complexes, highlighting the use of chiral catalysts to generate optically active lactone products. researchgate.net This process underscores the importance of chiral ligands in transforming furanone substrates into valuable chiral building blocks.

The following table summarizes the enantioselective hydrogenation of 4-(hydroxymethyl)furanone derivatives using chiral BINAP complexes, demonstrating the generation of chiral γ-butyrolactones.

| Entry | Substrate | Catalyst | Reaction Time (h) | Temperature (°C) | Pressure (atm) | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | 2 | A (S-Ru) | 168 | 25 | 35 | 1a | 94 | 100 |

| 2 | 2 | C (R-Rh) | 168 | 25 | 35 | 1a | 70 | 100 |

| 3 | 2 | B (R-Ru) | 168 | 50 | 28 | 1b | 40 | 88 |

| 4 | 3 | A (S-Ru) | 96 | 25 | 50 | 1c | 97 | 8 |

| 5 | 3 | C (R-Rh) | 144 | 25 | 100 | 1d | 84 | 2 |

| 6 | 4 | A (S-Ru) | 168 | 25 | 33 | 1e | 74 | 71 |

| 7 | 4 | A (S-Ru) | 168 | 50 | 66 | 1e | 78 | 75 |

| Data sourced from a study on the enantioselective hydrogenation of 4-(hydroxymethyl)furanone derivatives. researchgate.net |

Building Blocks for Advanced Pharmaceutical Scaffolds

Contribution to the Development of Functional Organic Materials

The unique electronic and structural properties of this compound and related compounds make them attractive candidates for the development of novel functional organic materials.

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. tcichemicals.comfrontiersin.org These materials can efficiently convert the wavelength of light, amplify light, and change their refractive index based on light intensity. tcichemicals.com The NLO response in organic molecules often arises from the delocalization of π-electrons within a conjugated system, frequently featuring electron donor and acceptor groups. frontiersin.orgnih.gov

Research into the NLO properties of 4-benzyloxybenzaldehyde, a compound structurally related to this compound, has shown that it exhibits a considerable NLO response. researchgate.net Theoretical and experimental studies, including second harmonic generation (SHG) measurements, have validated its potential for NLO applications. researchgate.net The presence of the benzyloxy group, acting as an electron-donating moiety, connected to a π-system is a key feature contributing to these properties. A computational study on 2-benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one also suggested potential for NLO applications based on its electronic structure and band gap. mdpi.com These findings suggest that the this compound scaffold, with its combination of a benzyloxy group and a conjugated furanone system, is a promising platform for the design of new NLO materials.

Fluorescent probes are powerful tools for detecting and visualizing ions and biomolecules in various systems, including living cells. mdpi.commdpi.com The design of these probes often involves a fluorophore linked to a recognition site. The furan ring is a component of various fluorescent dyes and has been incorporated into the design of fluorescent probes. nih.gov

For example, a fluorescent probe for imaging cyclooxygenase-1 (COX-1) in living cancer cells was developed based on a 3-(furan-2-yl)-N-aryl 5-amino-pyrazole scaffold. nih.gov While not a direct application of this compound, this demonstrates the utility of the furan moiety in constructing selective fluorescent imaging agents. The development of fluorescent probes often relies on mechanisms like photoinduced electron transfer (PET) and internal charge transfer (ICT). bohrium.com The electronic properties of the this compound structure could potentially be harnessed in the design of novel fluorescent sensors where the furanone ring acts as part of the signaling unit.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.